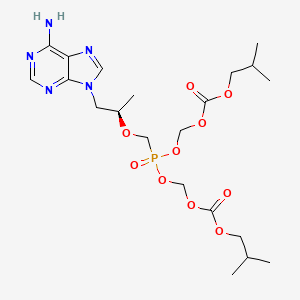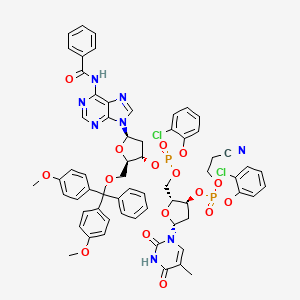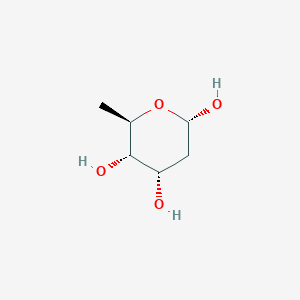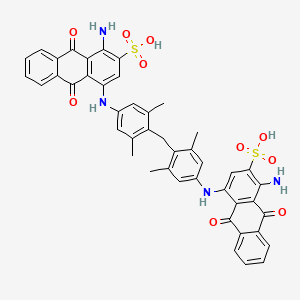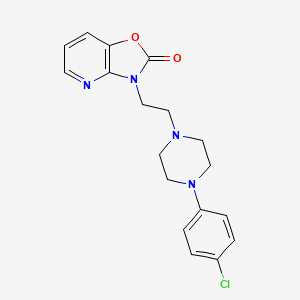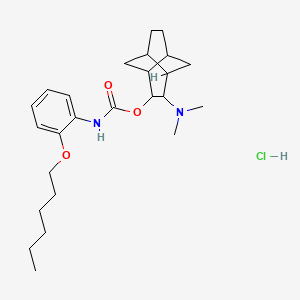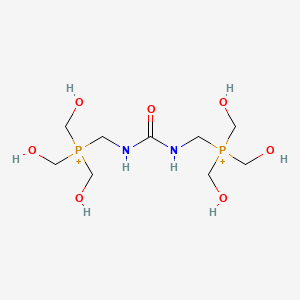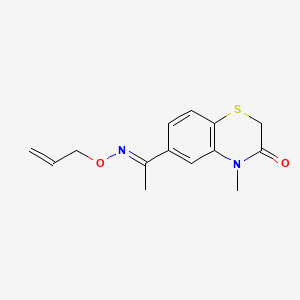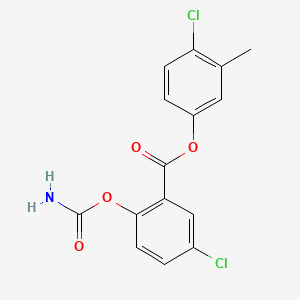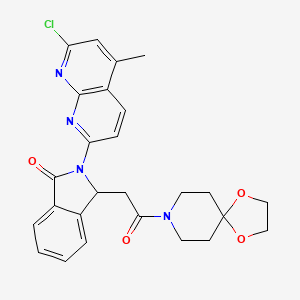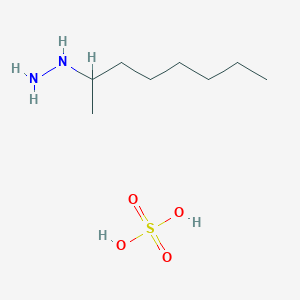
Octamoxin sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octamoxin sulfate involves the reaction of octan-2-ylhydrazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves the following steps:
Preparation of Octan-2-ylhydrazine: This is achieved by the reaction of octan-2-one with hydrazine hydrate.
Formation of this compound: The octan-2-ylhydrazine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Octamoxin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Although no longer marketed, octamoxin sulfate was used as an antidepressant and has been studied for its potential therapeutic effects.
Industry: The compound is used in the production of other chemicals and as a research tool in various industrial applications .
Mécanisme D'action
Octamoxin sulfate exerts its effects by irreversibly inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar therapeutic effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase enzymes.
Uniqueness
Octamoxin sulfate is unique due to its irreversible and nonselective inhibition of monoamine oxidase enzymes. Unlike some other MAOIs, it has a hydrazine structure, which contributes to its specific pharmacological properties .
Propriétés
Numéro CAS |
3845-07-6 |
|---|---|
Formule moléculaire |
C8H22N2O4S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
octan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
JJILSUYJNDUISN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)NN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


